molecular formula C12H15BrClN B6208682 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride CAS No. 2728097-03-6

7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride

Cat. No.: B6208682
CAS No.: 2728097-03-6
M. Wt: 288.6
InChI Key:
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Description

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride (7-Br-THS-HCl) is a synthetic compound that has been studied for its potential applications in various fields. It is a spiro-fused heterocyclic compound, which is composed of a benzazepine ring fused with a cyclopropane ring. 7-Br-THS-HCl is an interesting compound due to its unique structure and properties, which make it attractive for research and development in the fields of organic synthesis and drug discovery.

Scientific Research Applications

7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride has been studied for its potential applications in the fields of organic synthesis and drug discovery. It has been used as a precursor to synthesize various spirocyclic compounds, which have been studied for their potential applications in the fields of medicinal chemistry and drug discovery. In addition, this compound has been used as a starting material for the synthesis of various other spirocyclic compounds, such as spiro[4-benzazepine-1,2'-cyclopropane] hydrochloride (SBCP-HCl).

Mechanism of Action

The mechanism of action of 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride is not well understood. However, studies have shown that it has a stimulatory effect on the release of endorphins and serotonin, which are neurotransmitters involved in the regulation of mood and emotions. In addition, this compound has been shown to increase the activity of the enzyme caspase-3, which is involved in the regulation of cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it has a stimulatory effect on the release of endorphins and serotonin, which are neurotransmitters involved in the regulation of mood and emotions. In addition, this compound has been shown to increase the activity of the enzyme caspase-3, which is involved in the regulation of cell death. Furthermore, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been shown to have a variety of biochemical and physiological effects, which makes it attractive for research and development in the fields of organic synthesis and drug discovery. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively new compound, and its mechanism of action and potential side effects are not yet fully understood.

Future Directions

Future research on 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride could focus on further elucidating its mechanism of action and potential side effects. In addition, further research could be conducted to explore its potential applications in the fields of medicinal chemistry and drug discovery. Furthermore, future research could focus on the synthesis of other spirocyclic compounds derived from this compound, as well as the development of more efficient and cost-effective synthesis methods. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.

Synthesis Methods

7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride can be synthesized through a two-step procedure. The first step involves the preparation of 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine] (7-Br-THS) by reacting 1-bromo-3,4-dihydro-2H-1-benzazepine (DHBZ) with 1,2-dibromo-3-chloro-4-fluoro-1-butene (DBFB). This reaction is catalyzed by a palladium complex. The second step involves the addition of hydrochloric acid to 7-Br-THS, which produces this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride involves the cyclization of a substituted benzylamine with a cyclopropane ring followed by bromination and hydrochloride salt formation.", "Starting Materials": [ "4-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]", "Benzylamine", "Sodium hydroxide", "Hydrochloric acid", "Bromine" ], "Reaction": [ "Step 1: Benzylamine is reacted with 4-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] in the presence of sodium hydroxide to form the desired spirocyclic intermediate.", "Step 2: The intermediate is then brominated using bromine to introduce the bromine atom at the 7-position of the benzazepine ring.", "Step 3: The final step involves the formation of the hydrochloride salt of the product by reacting it with hydrochloric acid." ] }

2728097-03-6

Molecular Formula

C12H15BrClN

Molecular Weight

288.6

Purity

95

Origin of Product

United States

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